

Atmospheric Formation Pathways of Pinic Acid: A Technical Guide

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Compound of Interest

Compound Name: Pinic acid

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Abstract

Pinic acid (C₉H₁₄O₄) is a significant dicarboxylic acid found in atmospheric secondary organic aerosol (SOA), contributing to the impact of aerosols on climate and human health.[1][2] Its formation is primarily linked to the atmospheric oxidation of biogenic volatile organic compounds (BVOCs), with α-pinene and β-pinene being major precursors.[2][3][4] This technical guide provides a comprehensive overview of the atmospheric formation pathways of **pinic acid**, detailing the reaction mechanisms, key intermediates, and influencing factors. Quantitative data from various studies are summarized, experimental protocols are outlined, and critical reaction and experimental workflows are visualized using diagrams.

Introduction

Secondary organic aerosols (SOA) constitute a substantial fraction of atmospheric particulate matter and are formed through the oxidation of volatile organic compounds (VOCs).[3] Biogenic VOCs, particularly monoterpenes like α-pinene and β-pinene, are significant contributors to global SOA formation.[5] The oxidation of these precursors leads to a complex mixture of less volatile, more oxygenated products that can partition into the particle phase.[2]

Pinic acid is a key product of this atmospheric processing and serves as a tracer for biogenic SOA.[6][7] Understanding its formation pathways is crucial for accurately modeling atmospheric chemistry and assessing the environmental and health impacts of aerosols. This guide synthesizes current knowledge on the gas-phase and aqueous-phase formation mechanisms of **pinic acid**.

Gas-Phase Formation Pathways of Pinic Acid

The gas-phase oxidation of α -pinene and β -pinene by various atmospheric oxidants, including ozone (O_3), hydroxyl radicals (OH), and nitrate radicals (NO_3), are the primary routes to **pinic acid** formation.

Ozonolysis of α -Pinene

The reaction of α -pinene with ozone is a major atmospheric source of **pinic acid**. The generally accepted mechanism, proposed by Criegee, involves the initial addition of ozone to the double bond to form an unstable primary ozonide, which then decomposes into a Criegee intermediate (CI) and a carbonyl compound.

The formation of **pinic acid** from α -pinene ozonolysis is believed to proceed primarily through the decomposition of a specific Criegee intermediate (CI2).[3] A proposed mechanism involves the formation of an acyl-type radical, which can then undergo further reactions to yield cis-**pinic acid**. [5] Two potential pathways for the conversion of this acyl radical have been suggested: one involving an isomerization via a 1,7 H-atom shift and another involving a reaction with HO_2 to form a peroxy acid that subsequently isomerizes.[5]

Ozonolysis of β -Pinene

Similar to α -pinene, the ozonolysis of β -pinene also produces **pinic acid**, among a range of other multifunctional organic acids.[4] The reaction proceeds through the formation of Criegee intermediates, and the subsequent reaction pathways determine the final product distribution. [8]

Role of the Hydroxyl Radical (OH)

The hydroxyl radical is a key daytime oxidant in the troposphere. The multi-generational chemical aging of α -pinene ozonolysis products by OH radicals can lead to a net increase in SOA mass and a more oxidized product distribution.[9] Pinonic acid, a primary oxidation product of α -pinene, can undergo further gas-phase oxidation by OH radicals to form 3-methyl-1,2,3-butanetricarboxylic acid (MBTCA), another important SOA tracer.[10] While direct OH-initiated oxidation of α -pinene also occurs, the subsequent oxidation of first-generation products is a significant pathway in the evolution of SOA.

Role of the Nitrate Radical (NO₃)

The nitrate radical is the dominant nighttime oxidant in many environments.^[11] The oxidation of both α -pinene and β -pinene by NO₃ radicals can form SOA and organic nitrates.^[11] High SOA mass loadings have been observed from the NO₃ + β -pinene reaction.^[11] The photochemical aging of SOA formed from nitrate radical oxidation can further alter its composition.^[11]

Influence of Nitrogen Oxides (NO_x)

Nitrogen oxides (NO_x = NO + NO₂) can influence SOA formation by altering the fate of peroxy radicals (RO₂). In the absence of NO_x, RO₂ radicals primarily react with other peroxy radicals or HO₂.^[12] In the presence of NO_x, RO₂ can react with NO to form alkoxy radicals (RO) or organic nitrates (RONO₂).^[12] This can suppress SOA formation by leading to more volatile products or fragmenting the carbon skeleton.^[12]

Aqueous-Phase Formation and Processing

Atmospheric aqueous phases, such as cloud and fog droplets, provide a medium for the further processing of water-soluble organic acids like **pinic acid**.^{[6][13]} The aqueous-phase photo-oxidation of **pinic acid** by OH radicals has been shown to be a source of other important α -pinene SOA tracers, including nor**pinic acid** (NPA) and 3-methyl-1,2,3-butanetricarboxylic acid (MBTCA).^{[6][13]} The yields of these products are significantly influenced by the pH of the aqueous phase, with higher yields observed under basic conditions.^{[6][13]}

Quantitative Data on Pinic Acid Formation

The following tables summarize quantitative data from various studies on the formation of **pinic acid** and related products.

Table 1: Molar Yields of **Pinic Acid** and Related Products from Monoterpene Oxidation

| Precursor | Oxidant | Product | Molar Yield (%) | Reference |
|------------------|--------------------|---------------|-----------------|-----------|
| α -Pinene | O ₃ | Pinic acid | 0.1 - 3 | [1] |
| β -Pinene | O ₃ | Pinic acid | Not specified | [4] |
| Pinonic acid | OH (gas-phase) | MBTCA | 0.6 | [9] |
| Pinic acid | OH (aqueous, pH 2) | Norpinic acid | 3.4 | [6][13] |
| Pinic acid | OH (aqueous, pH 2) | MBTCA | 2.6 | [6][13] |
| Pinic acid | OH (aqueous, pH 8) | Norpinic acid | 10 | [6][13] |
| Pinic acid | OH (aqueous, pH 8) | MBTCA | 5.0 | [6][13] |

Table 2: Atmospheric Concentrations of **Pinic Acid**

| Location | Particle Size Cutoff | Median/Mean Concentration (ng m ⁻³) | Reference |
|-------------------------------------|----------------------|---|-----------|
| SMEAR II station, Hyytiälä, Finland | PM ₁ | 7.7 (median, Jul-Aug 2005) | [14] |
| SMEAR II station, Hyytiälä, Finland | Not specified | 6.7 (median, summer) | [14] |
| Various (forests, Arctic, urban) | Not specified | 0.011 - 86 | [7] |

Experimental Protocols

The study of **pinic acid** formation relies on a variety of experimental techniques, primarily conducted in atmospheric simulation chambers (smog chambers) and analyzed using advanced mass spectrometry methods.

Smog Chamber Experiments

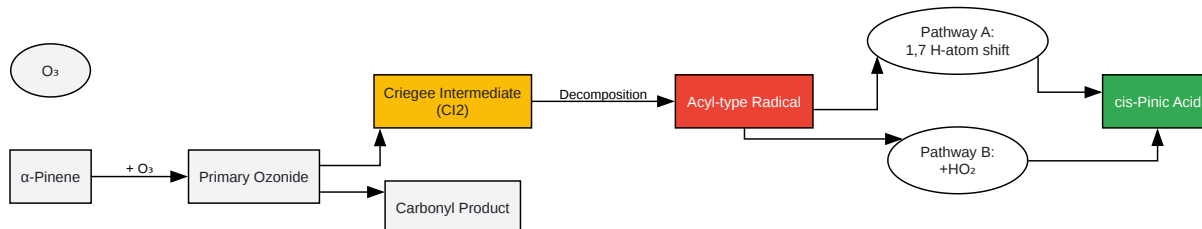
- Chamber Type: Large volume (e.g., 100 L glass reaction chamber, AIDA aerosol and cloud chamber) made of inert materials like Teflon or glass to minimize wall effects.[\[10\]](#)[\[15\]](#)
- Precursor Injection: A known concentration of the monoterpene (e.g., α -pinene, β -pinene) is injected into the chamber.[\[15\]](#)
- Oxidant Introduction: A controlled amount of an oxidant (e.g., O_3 , OH precursor like HONO or H_2O_2) is introduced to initiate the reaction.[\[9\]](#)[\[15\]](#)
- Reaction Conditions: Experiments are conducted under controlled conditions of temperature, relative humidity, and light (for photo-oxidation studies).[\[9\]](#)[\[15\]](#)
- Sampling: Gas- and particle-phase products are collected over time for analysis. This can involve filter sampling for offline analysis or direct sampling for online analysis.[\[10\]](#)[\[15\]](#)

Analytical Techniques

- Gas Chromatography-Mass Spectrometry (GC-MS): Used for the separation and identification of volatile and semi-volatile organic compounds. Derivatization is often required for polar compounds like carboxylic acids to make them amenable to GC analysis.[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)
- Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful technique for the analysis of non-volatile and thermally labile compounds like dicarboxylic acids. High-performance liquid chromatography (HPLC) is used to separate the components of a mixture before they are introduced into the mass spectrometer for detection and identification.[\[6\]](#)[\[15\]](#)[\[19\]](#)[\[20\]](#)
- High-Resolution Time-of-Flight Aerosol Mass Spectrometer (HR-ToF-AMS): Provides real-time information on the chemical composition and size distribution of aerosol particles.
- Atmospheric Pressure Chemical Ionization-Mass Spectrometry (APCI-MS): An online technique used to observe changes in the chemical composition of organic compounds in the particle phase with high time resolution.[\[10\]](#)

Visualizations of Pathways and Workflows

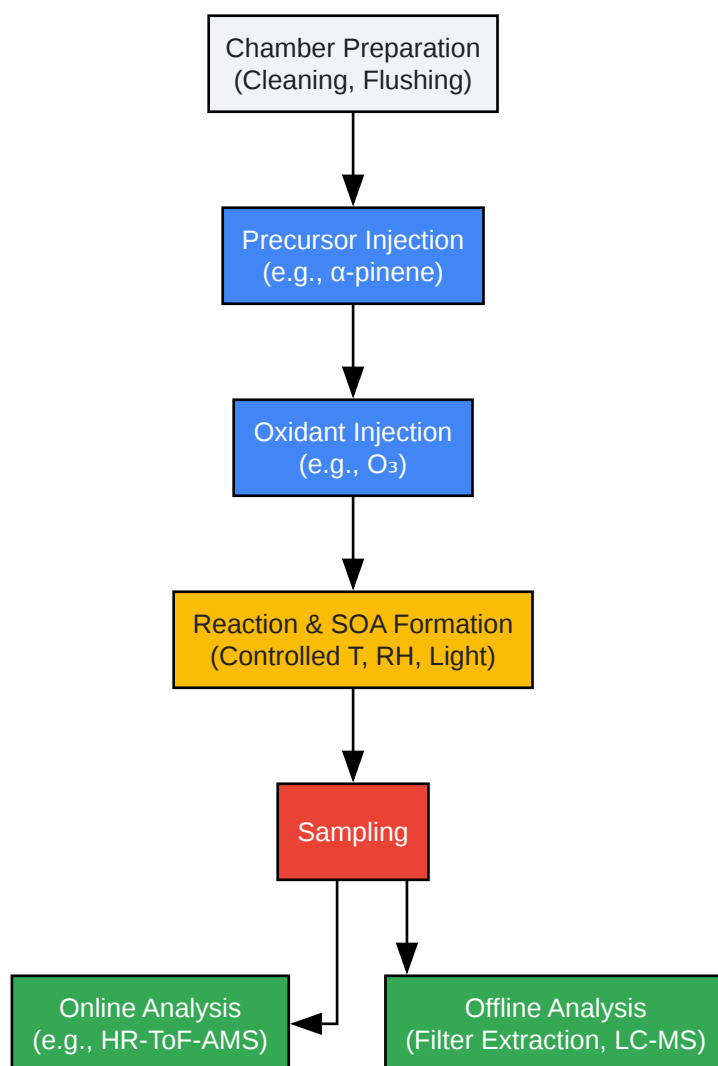
Diagram of α -Pinene Ozonolysis to Pinic Acid



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Caption: Proposed mechanism for **pinic acid** formation from α -pinene ozonolysis.

Experimental Workflow for Smog Chamber Studies



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Caption: General experimental workflow for studying **pinic acid** formation in a smog chamber.

Conclusion

The atmospheric formation of **pinic acid** is a complex process involving multiple precursors, oxidants, and reaction pathways in both the gas and aqueous phases. The ozonolysis of α-pinene and β-pinene represents a major source, with subsequent photochemical aging and aqueous-phase processing further modifying the chemical composition of the resulting secondary organic aerosol. Factors such as the concentration of NO_x and the pH of atmospheric water can significantly influence the reaction mechanisms and product yields. Continued research utilizing advanced experimental and analytical techniques is essential for a

more complete understanding of these processes and their implications for atmospheric chemistry, climate, and public health.

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